molecular formula C13H15FO B8515290 2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 76425-56-4

2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol

Cat. No. B8515290
CAS RN: 76425-56-4
M. Wt: 206.26 g/mol
InChI Key: IIZVERXSSGEDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol is a useful research compound. Its molecular formula is C13H15FO and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

76425-56-4

Product Name

2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol

Molecular Formula

C13H15FO

Molecular Weight

206.26 g/mol

IUPAC Name

5-(2-fluorophenyl)-3-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C13H15FO/c1-9-6-10(8-11(15)7-9)12-4-2-3-5-13(12)14/h2-5,7,10-11,15H,6,8H2,1H3

InChI Key

IIZVERXSSGEDTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)C2=CC=CC=C2F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of sodium borohydride (2.0 g, 0.05 mole) in 400 ml of ethanol was added in one portion 5-(2-fluorophenyl)-3-methyl-2-cyclohexen-1-one (42.3 g, 0.21 mole) in 50 ml of ethanol. The reaction mixture was heated under reflux for 16 hours. An additional 2.0 g of sodium borohydride was then added to the reaction mixture and heating under reflux continued for an additional 2 hours. Again, 2.0 g of sodium borohydride was added to the reaction mixture and heating under reflux continued for a 2 hour period. The reaction mixture was stirred with ice, then acidified with aqueous 10% hydrochloric acid. The mixture was extracted with diethyl ether, and the ether extract was washed with an aqueous solution saturated with sodium bicarbonate. The organic layer was dried with sodium sulfate and filtered. The filtrate was evaporated under reduced pressure to give 5-(2-fluorophenyl)-3-methyl-2-cyclohexen-1-ol (41.2 g) as an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
5-(2-fluorophenyl)-3-methyl-2-cyclohexen-1-one
Quantity
42.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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